molecular formula C13H15BrN2O3S B2916911 1-(4-Bromo-3-propoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 2361843-90-3

1-(4-Bromo-3-propoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No. B2916911
CAS RN: 2361843-90-3
M. Wt: 359.24
InChI Key: LBKHDNIWGCJPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Name : 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-3-methylpiperidine

Chemical Reactions Analysis

  • Protodeboronation : The compound may undergo protodeboronation, releasing the boronic ester group. This reaction could be catalyzed by radical approaches .
  • Hydromethylation of Alkenes : When combined with a Matteson–CH~2~–homologation, the protodeboronation allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 77-79°C
  • Solubility : Soluble in methanol (0.25 g/5 mL)

Safety and Hazards

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-3-8-19-13-9-11(4-5-12(13)14)20(17,18)16-7-6-10(2)15-16/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKHDNIWGCJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.